2-(Aminomethyl)-3-methylbenzene-1-thiol
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Overview
Description
2-(aminomethyl)-3-methylbenzenethiol is an organic compound characterized by the presence of an aminomethyl group and a methyl group attached to a benzene ring, along with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-3-methylbenzenethiol typically involves multi-step organic reactions. One common method includes the nitration of 3-methylbenzenethiol to introduce a nitro group, followed by reduction to convert the nitro group to an amine.
Industrial Production Methods
Industrial production of 2-(aminomethyl)-3-methylbenzenethiol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-3-methylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are used for reduction.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-(aminomethyl)-3-methylbenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-3-methylbenzenethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(aminomethyl)benzenethiol
- 3-methylbenzenethiol
- 2-(aminomethyl)-4-methylbenzenethiol
Uniqueness
2-(aminomethyl)-3-methylbenzenethiol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
754157-37-4 |
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Molecular Formula |
C8H11NS |
Molecular Weight |
153.25 g/mol |
IUPAC Name |
2-(aminomethyl)-3-methylbenzenethiol |
InChI |
InChI=1S/C8H11NS/c1-6-3-2-4-8(10)7(6)5-9/h2-4,10H,5,9H2,1H3 |
InChI Key |
IELMJWYGGXTGFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)S)CN |
Origin of Product |
United States |
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